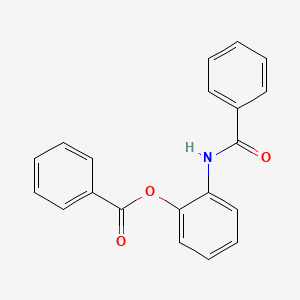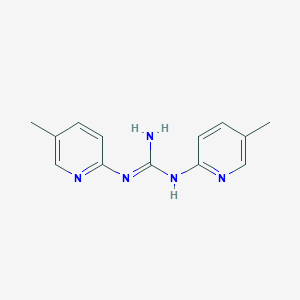
10-Methylacridin-10-ium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methylacridin-10-ium nitrate: is a chemical compound derived from acridine, a heterocyclic organic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methyl group attached to the acridine ring, and a nitrate ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylacridin-10-ium nitrate typically involves the methylation of acridine. One common method is the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting 10-Methylacridin-10-ium iodide is then treated with silver nitrate to precipitate silver iodide, leaving behind this compound in solution.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high efficiency and purity of the final product.
化学反応の分析
Types of Reactions: 10-Methylacridin-10-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it back to acridine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 10-Methylacridin-10-ium nitrate is used as a precursor in the synthesis of other acridine derivatives
Biology: In biological research, this compound is used as a fluorescent dye for staining nucleic acids. Its ability to intercalate into DNA makes it useful for visualizing genetic material under a microscope.
Medicine: The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by intercalating into DNA and disrupting cellular processes.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and printing.
作用機序
The mechanism of action of 10-Methylacridin-10-ium nitrate involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the replication and transcription processes. The compound targets the DNA of rapidly dividing cells, making it effective against cancer cells. Additionally, it can generate reactive oxygen species, leading to oxidative damage and cell death.
類似化合物との比較
- 9-Mesityl-10-methylacridinium perchlorate
- 10-Methylacridinium perchlorate
- 9-Phenyl-10-methylacridinium perchlorate
- 9-Ethyl-10-methylacridinium perchlorate
Comparison: 10-Methylacridin-10-ium nitrate is unique due to its specific nitrate counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions like perchlorate. The presence of the nitrate ion can also affect the compound’s stability and its interactions with other molecules.
特性
CAS番号 |
5911-74-0 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
10-methylacridin-10-ium;nitrate |
InChI |
InChI=1S/C14H12N.NO3/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3)4/h2-10H,1H3;/q+1;-1 |
InChIキー |
POOOPOCMBCGKAK-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
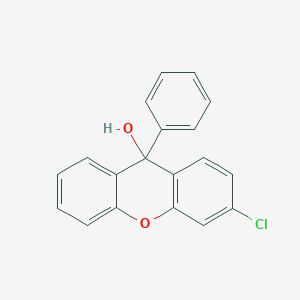
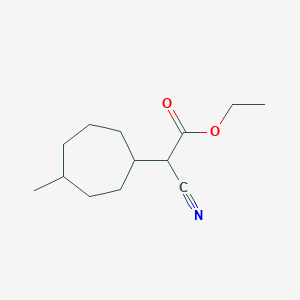
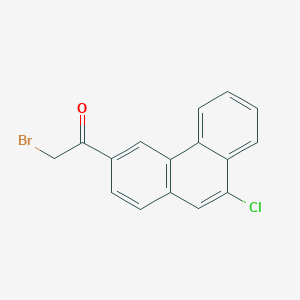
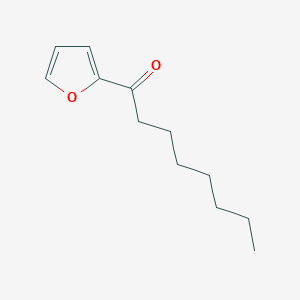
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
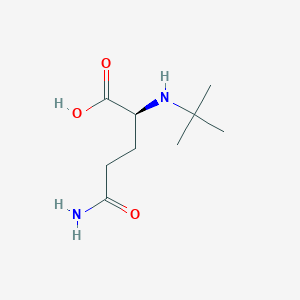
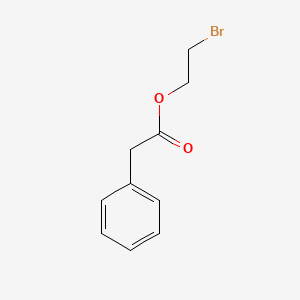
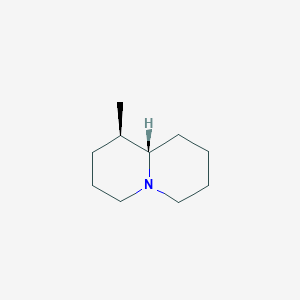
![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
